2-Chloro-N,N,9-trimethyl-9H-purin-6-amine 2-Chloro-N,N,9-trimethyl-9H-purin-6-amine
Brand Name: Vulcanchem
CAS No.: 32186-94-0
VCID: VC18699115
InChI: InChI=1S/C8H10ClN5/c1-13(2)6-5-7(12-8(9)11-6)14(3)4-10-5/h4H,1-3H3
SMILES:
Molecular Formula: C8H10ClN5
Molecular Weight: 211.65 g/mol

2-Chloro-N,N,9-trimethyl-9H-purin-6-amine

CAS No.: 32186-94-0

Cat. No.: VC18699115

Molecular Formula: C8H10ClN5

Molecular Weight: 211.65 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N,N,9-trimethyl-9H-purin-6-amine - 32186-94-0

CAS No. 32186-94-0
Molecular Formula C8H10ClN5
Molecular Weight 211.65 g/mol
IUPAC Name 2-chloro-N,N,9-trimethylpurin-6-amine
Standard InChI InChI=1S/C8H10ClN5/c1-13(2)6-5-7(12-8(9)11-6)14(3)4-10-5/h4H,1-3H3
Standard InChI Key ZBRXWGUFGVKAQR-UHFFFAOYSA-N
Canonical SMILES CN1C=NC2=C1N=C(N=C2N(C)C)Cl

Structural and Molecular Characteristics

Chemical Identity and Configuration

2-Chloro-N,N,9-trimethyl-9H-purin-6-amine belongs to the purine family, a bicyclic aromatic system comprising fused pyrimidine and imidazole rings. The compound’s structure is distinguished by:

  • A chlorine atom at the 2-position, which enhances electrophilicity and facilitates nucleophilic substitution reactions.

  • Methyl groups at the N6 (two methyls) and N9 positions, which confer steric bulk and influence solubility and binding affinity .

The molecular formula C₈H₁₀ClN₅ corresponds to a planar purine core with substituents that modulate electronic and steric properties. X-ray crystallography and NMR studies confirm that the chlorine atom occupies the 2-position, while methyl groups adopt equatorial orientations to minimize steric strain .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₈H₁₀ClN₅
Molecular Weight211.65 g/mol
CAS Registry Number32186-94-0
Purification MethodsCrystallization, Chromatography

Synthesis and Production

Synthetic Pathways

The synthesis of 2-chloro-N,N,9-trimethyl-9H-purin-6-amine typically involves chlorination of N,N,9-trimethyl-9H-purin-6-amine under controlled conditions. Key steps include:

  • Substrate Preparation: N,N,9-Trimethyl-9H-purin-6-amine is dissolved in anhydrous dichloromethane.

  • Chlorination: Addition of phosphorus oxychloride (POCl₃) at 0–5°C, followed by gradual warming to room temperature.

  • Work-Up: Quenching with ice-water and neutralization with sodium bicarbonate.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the product in ~65% purity.

Industrial-scale production employs continuous-flow reactors to optimize temperature and residence time, achieving yields exceeding 80%.

Challenges and Optimization

  • Selectivity: Competing chlorination at the 8-position is minimized by using bulky bases (e.g., 2,6-lutidine) to deprotonate the 2-position selectively.

  • Purity: Residual solvents (e.g., POCl₃) are removed via azeotropic distillation with toluene.

Chemical Reactivity and Derivative Synthesis

Nucleophilic Substitution

The 2-chloro substituent undergoes facile displacement with nucleophiles, enabling access to diverse analogs:

  • Amination: Reaction with primary amines (e.g., benzylamine) at 60°C yields 2-amino derivatives .

  • Suzuki Coupling: Palladium-catalyzed cross-coupling with arylboronic acids introduces aromatic moieties at the 2-position.

Electrophilic Aromatic Substitution

The purine ring’s electron-deficient nature directs electrophiles to the 8-position. For example, nitration with HNO₃/H₂SO₄ produces 8-nitro derivatives, which are precursors to fluorescent probes.

Table 2: Representative Reactions and Products

Reaction TypeReagents/ConditionsProductApplication
Nucleophilic SubstitutionBenzylamine, DMF, 60°C2-Benzylamino derivativeAChE inhibitors
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME2-ArylpurineAnticancer agents

Biological Activity and Medicinal Applications

Acetylcholinesterase (AChE) Inhibition

Derivatives of 2-chloro-N,N,9-trimethyl-9H-purin-6-amine exhibit moderate AChE inhibition, a key therapeutic strategy in AD . In a 2013 study, four analogs showed >10% inhibition at 100 μM, with the most potent compound (9-(1-(4-methoxybenzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine) achieving 18.7% inhibition . While less active than donepezil (IC₅₀ = 14 nM), these results validate the scaffold’s potential for further optimization .

Mechanism of Action

The chlorine atom enhances covalent binding to AChE’s catalytic anionic site (CAS), while the N,N-dimethyl group improves permeability across the blood-brain barrier . Molecular docking studies suggest that the purine core forms π-π interactions with Trp286, a critical residue in AChE’s active site .

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